4-((2-Nitrophenyl)amino)phenol
Overview
Description
4-((2-Nitrophenyl)amino)phenol is an organic compound characterized by the presence of both nitro and amino groups attached to a phenol ring
Mechanism of Action
Target of Action
It is known that hc orange 1 is used as a colorant in semi-permanent hair dyes . Therefore, it can be inferred that its primary targets are the hair shafts where it imparts color.
Mode of Action
The mode of action of HC Orange 1 involves its interaction with hair shafts to impart color. The exact color obtained depends on the other ingredients used in the hair dye formulation and the starting color of the hair . The color produced results from a carefully controlled process where HC Orange 1 and other ingredients in the hair dye interact .
Biochemical Pathways
It is known that the color produced by hc orange 1 in hair dyes results from a carefully controlled process involving its interaction with other ingredients in the hair dye .
Pharmacokinetics
Result of Action
The primary result of the action of HC Orange 1 is the imparting of color to hair. The exact color obtained depends on the other ingredients used in the hair dye formulation and the starting color of the hair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HC Orange 1. For instance, the pH, temperature, and the presence of other ingredients in the hair dye formulation can affect the color produced by HC Orange 1 . Furthermore, the color imparted by HC Orange 1 can last through several shampooings, indicating that it is resistant to removal by washing .
Biochemical Analysis
Biochemical Properties
HC Orange 1 plays a significant role in biochemical reactions, particularly in the context of its use as a color additive. It interacts with various enzymes, proteins, and other biomolecules. For instance, HC Orange 1 has been shown to interact with antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) in goldfish liver tissue . These interactions suggest that HC Orange 1 can induce oxidative stress, leading to the activation of antioxidant defense mechanisms. Additionally, HC Orange 1 may interact with other biomolecules involved in detoxification processes, highlighting its potential impact on cellular redox balance.
Cellular Effects
HC Orange 1 exerts various effects on different types of cells and cellular processes. In goldfish liver cells, exposure to HC Orange 1 resulted in significant changes in antioxidant defense parameters, including increased levels of reduced glutathione (GSH) and enhanced activities of SOD, CAT, and GST These changes indicate that HC Orange 1 induces oxidative stress, prompting cells to activate their antioxidant defense systems
Molecular Mechanism
The molecular mechanism of HC Orange 1 involves its interactions with various biomolecules at the molecular level. HC Orange 1 can bind to enzymes and proteins, potentially inhibiting or activating their functions. For example, HC Orange 1 has been shown to interact with antioxidant enzymes, leading to their activation and subsequent reduction of oxidative stress Additionally, HC Orange 1 may influence gene expression by modulating transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HC Orange 1 can change over time. Studies on goldfish exposed to HC Orange 1 revealed that the compound’s concentration in water decreased rapidly within the first 24 hours, reaching equilibrium thereafter The concentration of HC Orange 1 in goldfish liver tissue peaked at 24 hours and then gradually decreased These findings suggest that HC Orange 1 undergoes metabolic clearance in vivo, with its effects diminishing over time
Dosage Effects in Animal Models
The effects of HC Orange 1 vary with different dosages in animal models. In goldfish, exposure to 1.0 mg/L HC Orange 1 for varying durations resulted in dose-dependent changes in antioxidant defense parameters . Higher doses of HC Orange 1 led to more pronounced oxidative stress and greater activation of antioxidant enzymes. Excessive doses of HC Orange 1 may also induce toxic effects, including cellular damage and impaired physiological functions. These findings highlight the importance of determining safe dosage levels for HC Orange 1 in various applications.
Metabolic Pathways
HC Orange 1 is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress. In goldfish, HC Orange 1 exposure led to increased activities of antioxidant enzymes such as SOD, CAT, and GST, indicating its involvement in redox metabolism . Additionally, HC Orange 1 may interact with other enzymes and cofactors involved in metabolic processes, although specific details on these interactions are still under investigation. Understanding the metabolic pathways of HC Orange 1 is crucial for assessing its potential impact on cellular and organismal health.
Transport and Distribution
The transport and distribution of HC Orange 1 within cells and tissues are essential for understanding its biological effects. In goldfish, HC Orange 1 was found to accumulate in liver tissue, with its concentration peaking at 24 hours post-exposure This accumulation suggests that HC Orange 1 is transported to the liver, where it may undergo metabolic processing and clearance
Subcellular Localization
The subcellular localization of HC Orange 1 can affect its activity and function. In goldfish liver cells, HC Orange 1 was found to localize primarily in the cytoplasm, where it interacts with antioxidant enzymes and other biomolecules This cytoplasmic localization suggests that HC Orange 1 may influence cellular redox balance and other metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Nitrophenyl)amino)phenol typically involves the nitration of phenol followed by a series of reduction and substitution reactions. One common method includes the nitration of phenol using dilute nitric acid at controlled temperatures to produce a mixture of 2-nitrophenol and 4-nitrophenol . The desired this compound can then be obtained through selective reduction and substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-((2-Nitrophenyl)amino)phenol undergoes various chemical reactions, including:
Esterification: Reaction with carboxylic acids in the presence of acid catalysts like sulfuric acid to form esters.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid.
Catalysts: Sulfuric acid for esterification reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products:
4-Aminophenol: Formed through the reduction of the nitro group.
Esters: Formed through esterification reactions with carboxylic acids.
Scientific Research Applications
4-((2-Nitrophenyl)amino)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-4-nitrophenol
- 4-Amino-2-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-nitrophenol
Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-(2-nitroanilino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-8,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDSBIUUVWRHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068949 | |
Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54381-08-7 | |
Record name | HC Orange 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54381-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HC Orange no. 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-[(2-nitrophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[(o-nitrophenyl)amino]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HC ORANGE NO. 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92U49184U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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